2-Amino-5-(trifluoromethyl)pyridin-3-ol
Overview
Description
2-Amino-5-(trifluoromethyl)pyridin-3-ol is an organic compound that features a pyridine ring substituted with an amino group at the 2-position, a hydroxyl group at the 3-position, and a trifluoromethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(trifluoromethyl)pyridin-3-ol can be achieved through several methods. One common approach involves the reaction of 5-trifluoromethylpyridine with ammonia, resulting in the formation of the desired product . Another method includes the reaction of 2-amino-5-(trifluoromethyl)pyridine hydrochloride with sodium carbonate to produce the free base, which is then reacted with ammonia .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-(trifluoromethyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
2-Amino-5-(trifluoromethyl)pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(trifluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Amino-5-(trifluoromethyl)pyridine: This compound is structurally similar but lacks the hydroxyl group at the 3-position.
5-Amino-3-(trifluoromethyl)pyridin-2-ol: This is another isomer with the amino and hydroxyl groups at different positions.
Uniqueness: 2-Amino-5-(trifluoromethyl)pyridin-3-ol is unique due to the presence of both the amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group further enhances its properties, making it a valuable compound for various applications.
Biological Activity
2-Amino-5-(trifluoromethyl)pyridin-3-ol is a compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its biological properties. The synthesis of this compound typically involves multi-step reactions, including the introduction of the trifluoromethyl group and subsequent functionalization at the amino and hydroxyl positions.
Recent studies have utilized various synthetic strategies to create analogs of this compound, aiming to enhance its potency and selectivity against specific biological targets. For instance, palladium-catalyzed cross-coupling reactions have been employed to modify the core structure, allowing for a diverse array of derivatives to be synthesized for evaluation .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these activities are comparable to those of standard antibiotics, suggesting potential as a therapeutic agent in treating bacterial infections .
Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotic |
---|---|---|
E. faecalis | 40 | Comparable to ceftriaxone |
P. aeruginosa | 50 | Comparable to ceftriaxone |
S. typhi | 45 | Comparable to ceftriaxone |
K. pneumoniae | 50 | Comparable to ceftriaxone |
Anticancer Activity
The compound has also shown promising anticancer properties. In cellular assays, it has been reported to induce apoptosis in various cancer cell lines, with IC50 values ranging from 7 to 20 µM. These effects are attributed to its ability to inhibit key signaling pathways involved in cancer progression and metastasis .
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Breast cancer (MCF-7) | 14 | Induction of apoptosis |
Prostate cancer (LNCaP) | 10 | Inhibition of cell proliferation |
Pancreatic cancer (PANC-1) | 8 | Targeting angiogenesis |
Structure-Activity Relationship (SAR)
The incorporation of the trifluoromethyl group into the pyridine ring is critical for enhancing the biological activity of this compound. SAR studies have indicated that modifications at specific positions on the pyridine ring can lead to improved potency and selectivity toward different biological targets. For example, certain analogs with additional functional groups have demonstrated enhanced inhibitory effects on kinases involved in metabolic pathways related to obesity and diabetes .
Case Studies
- In Vivo Efficacy in Obesity Models : A study evaluated the effects of this compound in obese mice models. The results showed significant weight loss and improved insulin sensitivity compared to control groups, suggesting its potential as an anti-obesity agent .
- Cell Line Studies : In vitro studies have shown that this compound effectively induces IL-6 secretion from adipocytes, which is crucial for metabolic regulation during obesity .
Properties
IUPAC Name |
2-amino-5-(trifluoromethyl)pyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)3-1-4(12)5(10)11-2-3/h1-2,12H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUNUKLWMJMWMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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